4,5-Dichloro-2-nitrophenol

Description

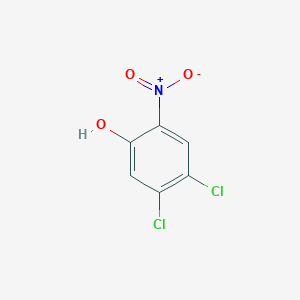

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFFUJIHZMPDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192485 | |

| Record name | 4,5-Dichloro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39224-65-2 | |

| Record name | 4,5-Dichloro-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039224652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dichloro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dichloro-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dichloro-2-nitrophenol: Structure, Properties, and Applications

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, substituted phenols are foundational scaffolds of immense value. Among these, 4,5-dichloro-2-nitrophenol emerges as a compound of significant interest. Its unique substitution pattern—featuring a hydroxyl group, a nitro moiety, and two chlorine atoms on an aromatic ring—creates a molecule with distinct electronic properties and versatile reactivity. This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, structural attributes, spectroscopic signature, and synthetic utility, offering field-proven insights into its handling and application.

Chemical Structure and Nomenclature

The structural architecture of a molecule dictates its reactivity and physical properties. This compound is a trisubstituted benzene derivative, a classification that immediately informs our expectations of its chemical behavior.

The molecule's systematic IUPAC name is This compound . It is also known by synonyms such as 3,4-dichloro-6-nitrophenol. Its Chemical Abstracts Service (CAS) registry number is 39224-65-2 . The positioning of the electron-withdrawing nitro group ortho to the hydroxyl group and the two chlorine atoms meta and para to the hydroxyl group creates a highly electron-deficient aromatic system. This electronic arrangement is pivotal, influencing the acidity of the phenolic proton and directing the molecule's reactivity in synthetic applications.

An In-depth Technical Guide to 4,5-Dichloro-2-nitrophenol (CAS: 39224-65-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichloro-2-nitrophenol is a halogenated and nitrated phenolic compound with significant utility as an intermediate in the synthesis of pharmaceuticals and other specialty organic chemicals. Its chemical structure, characterized by a phenol ring substituted with two chlorine atoms, a nitro group, and a hydroxyl group, imparts specific reactivity that is valuable in multi-step organic syntheses. This guide provides a comprehensive overview of its physicochemical properties, outlines a detailed synthesis protocol, discusses its analytical characterization, and details critical safety and handling procedures. The information herein is intended to equip researchers and chemical process developers with the technical knowledge required for the effective and safe utilization of this compound.

Physicochemical and Structural Information

This compound is a solid at room temperature. Its structure and key properties are fundamental to its behavior in chemical reactions and its handling requirements. The electron-withdrawing nature of the nitro group and chlorine atoms acidifies the phenolic proton and influences the regioselectivity of further reactions.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 39224-65-2 | |

| Molecular Formula | C₆H₃Cl₂NO₃ | |

| Molecular Weight | 208.00 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 82-82.5 °C | [3][4] |

| Boiling Point | 274 °C at 760 mmHg | [3][4] |

| Purity | Typically ≥97% | [1] |

| InChI Key | CEFFUJIHZMPDID-UHFFFAOYSA-N |

Synthesis and Purification

The primary route for synthesizing this compound is through the nitration of 3,4-dichlorophenol. This reaction is an electrophilic aromatic substitution, where the hydroxyl group and the two chlorine atoms direct the incoming nitro group to the C2 position.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a general procedure for the nitration of dichlorophenols.[3]

Causality Note: The use of concentrated sulfuric acid is crucial as it acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Dichloromethane (DCM) is chosen as the solvent due to its inertness under these acidic conditions and its ability to dissolve the starting material. The reaction is conducted at 0°C to control the exothermic nature of the nitration and to minimize the formation of undesired byproducts.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dichlorophenol (1 equivalent) and concentrated H₂SO₄ (1.5 equivalents) in dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Nitration: Add fuming HNO₃ (1 equivalent) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring: After the addition is complete, stir the mixture at 0°C for 30 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Carefully pour the reaction mixture into a beaker containing ice-cold water to quench the reaction. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM three times.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification (Self-Validation): Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting with 2% EtOAc in hexane).[3] The fractions containing the desired product are identified by TLC.

-

Validation of Identity: Combine the pure fractions and evaporate the solvent. The identity and purity of the resulting yellow solid can be confirmed by ¹H NMR spectroscopy and melting point determination (expected: 82-82.5°C).[3][4]

Analytical Characterization

Confirming the structure and purity of this compound is essential. Standard analytical techniques are employed for this purpose.

Spectroscopic Data

| Technique | Observed Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.46 (bs, 1H, -OH), 8.23 (s, 1H, Ar-H), 7.33 (s, 1H, Ar-H) | [3] |

| Mass Spec. (ESI-) | m/z 205.9 [M-H]⁻ | [3] |

Note on Spectroscopy: The ¹H NMR spectrum is characteristically simple, showing two singlets for the aromatic protons due to their distinct chemical environments and a broad singlet for the acidic phenolic proton.[3] The negative ion ESI mass spectrum confirms the molecular weight by showing the deprotonated molecule [M-H]⁻.[3]

Reactivity and Applications

This compound serves as a key building block in organic synthesis. The nitro group can be reduced to an amine, and the hydroxyl group can undergo etherification or esterification. The chlorine atoms can be displaced via nucleophilic aromatic substitution under certain conditions. These reactive sites make it a versatile intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals.[3]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification

| Hazard | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Skin Sensitization | H317 | May cause an allergic skin reaction. |

| Serious Eye Damage | H318 | Causes serious eye damage. |

| Aquatic Hazard (Chronic) | H410 | Very toxic to aquatic life with long lasting effects. |

Data sourced from Sigma-Aldrich Safety Information.

Handling and Personal Protective Equipment (PPE)

Engineering Controls: Use only under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[6]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[7]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Handling Procedures:

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.[8]

-

Do not eat, drink, or smoke when using this product.

-

Keep the container tightly closed and store in a dry, well-ventilated place, away from light.

First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth.[8]

-

If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[6]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8]

References

-

This compound - Safety Data Sheet . ChemicalBook.

-

This compound | 39224-65-2 . Sigma-Aldrich.

-

39224-65-2, this compound Formula . ECHEMI.

-

SAFETY DATA SHEET - 4-Nitrophenol . Thermo Fisher Scientific.

-

SAFETY DATA SHEET . Sigma-Aldrich.

-

SAFETY DATA SHEET - 2,4-Dichloro-5-nitrophenol . Fisher Scientific.

-

4, 5-Dichloro-2-nitrophenol, min 97%, 100 mg . CP Lab Chemicals.

-

SAFETY DATA SHEET . Regulations.gov.

-

safety data sheet . Generic.

-

This compound | CAS 39224-65-2 . Santa Cruz Biotechnology.

-

This compound | 39224-65-2 . Sigma-Aldrich (ChemScene).

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 39224-65-2 [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. media.adeo.com [media.adeo.com]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of Dichloronitrophenols via Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted nitrophenols is a cornerstone of industrial chemistry, providing key intermediates for a vast array of products, including pharmaceuticals, agrochemicals, and dyes. Among these, dichloronitrophenols are of significant interest due to their versatile reactivity, allowing for further functionalization to create complex molecular architectures. This guide provides an in-depth exploration of the synthesis of dichloronitrophenols, with a specific focus on the nucleophilic aromatic substitution (SNAr) reaction of dichloronitrobenzenes. While the direct synthesis of 4,5-dichloro-2-nitrophenol from 1,2-dichloro-4-nitrobenzene presents regioselectivity challenges, this guide will elucidate the underlying principles of SNAr in this context and provide a detailed, field-proven protocol for a closely related, exemplary synthesis.

The-Core-Principle:-Nucleophilic-Aromatic-Substitution-(SNAr)

The synthesis of nitrophenols from nitro-substituted haloaromatics is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is facilitated by the presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), which activates the aromatic ring towards attack by a nucleophile.[1]

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

-

Nucleophilic Attack: A nucleophile (in this case, a hydroxide ion, OH⁻) attacks the electron-deficient carbon atom bearing a leaving group (a halogen atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the ring is restored by the departure of the leaving group (in this case, a chloride ion, Cl⁻).

The regioselectivity of the SNAr reaction on a di-substituted aromatic ring is dictated by the position of the electron-withdrawing group relative to the leaving groups. The substitution is most favorable when the leaving group is positioned ortho or para to the electron-withdrawing group, as this allows for effective delocalization of the negative charge in the Meisenheimer complex.[1][2]

Regioselectivity in the Reaction of 1,2-Dichloro-4-nitrobenzene

In the case of 1,2-dichloro-4-nitrobenzene, the nitro group is at position 4. The two chlorine atoms are at positions 1 and 2.

-

The chlorine atom at position 2 is ortho to the nitro group.

-

The chlorine atom at position 1 is meta to the nitro group.

According to the principles of SNAr, the hydroxide ion will preferentially attack the carbon atom at position 2, leading to the substitution of the chlorine atom that is ortho to the nitro group. This would result in the formation of 2-chloro-4-nitrophenol , not this compound.

To obtain this compound, one would need to start with a different precursor, such as 2,4,5-trichloronitrobenzene, where the chlorine at the 2-position is activated for substitution.

Exemplary Synthesis: 4-Chloro-2-nitrophenol from 1,4-Dichloro-2-nitrobenzene

To illustrate the practical application of these principles, this guide provides a detailed protocol for the synthesis of 4-chloro-2-nitrophenol from 1,4-dichloro-2-nitrobenzene.[3][4] In this starting material, one chlorine atom is ortho to the nitro group, and the other is para. The ortho chlorine is more sterically hindered, and thus the para chlorine is more susceptible to substitution. However, in practice, the chlorine ortho to the nitro group is the one that is substituted.

Reaction-Scheme

Caption: Synthesis of 4-chloro-2-nitrophenol via SNAr.

Experimental-Protocol

This protocol is adapted from established laboratory procedures and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[3]

Materials and Equipment:

-

1,4-Dichloro-2-nitrobenzene

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Water (distilled or deionized)

-

Autoclave or high-pressure reactor with stirrer

-

Heating mantle or oil bath

-

Buchner funnel and filter flask

-

Beakers, flasks, and other standard laboratory glassware

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a high-pressure reactor equipped with a mechanical stirrer, combine 48 grams (0.25 moles) of 1,4-dichloro-2-nitrobenzene, 86 grams of a 50% sodium hydroxide solution (0.75 moles, 50% excess), and 600 mL of water.[3]

-

Heating and Reaction: Seal the reactor and heat the mixture to 145°C with vigorous stirring.[3] Maintain this temperature for approximately 15 hours. The internal pressure should not exceed 3 atmospheres.[3]

-

Cooling and Isolation of the Sodium Salt: After the reaction is complete, cool the reactor to room temperature. The product will precipitate as red crystals of the sodium salt of 4-chloro-2-nitrophenol.[3]

-

Filtration and Washing: Filter the crystalline paste using a Buchner funnel. Wash the crystals with a dilute salt solution to remove any remaining impurities.[3]

-

Dissolution and Filtration: Dissolve the collected crystals in approximately 500 mL of boiling water. Filter the hot solution to remove any undissolved material.[3]

-

Acidification and Precipitation: Strongly acidify the filtrate with concentrated hydrochloric acid until the pH is acidic. This will precipitate the free 4-chloro-2-nitrophenol as a coarsely crystalline solid.[3]

-

Final Filtration and Drying: Cool the mixture thoroughly in an ice bath to ensure complete precipitation. Filter the product, wash it with cold water, and dry it at room temperature. The expected product is a light-yellow solid with a melting point of 87-88°C.[3]

Yield: The typical yield for this reaction is approximately 85%.[3]

Process-Optimization-and-Troubleshooting

| Parameter | Recommended Condition | Rationale & Troubleshooting |

| Temperature | 145°C | A lower temperature will result in a slower reaction rate, while a significantly higher temperature can lead to the formation of undesirable byproducts and resinification.[3] |

| Stirring | Vigorous and continuous | Inadequate stirring can lead to localized overheating and reduced yields. Ensure the stirrer reaches the bottom of the reactor.[3] |

| NaOH Concentration | 50% excess | A sufficient excess of sodium hydroxide is necessary to drive the reaction to completion. However, an overly concentrated solution can promote side reactions.[3] |

| Workup | Acidification with HCl | Ensure complete acidification to precipitate the free phenol. Incomplete acidification will result in a lower yield. |

Safety-Considerations

This synthesis involves hazardous materials and should only be conducted in a controlled laboratory setting with appropriate safety measures in place.

Reagent-Safety

| Reagent | Hazards | Handling Precautions |

| 1,2-Dichloro-4-nitrobenzene | Harmful if swallowed, in contact with skin, or if inhaled.[5] May cause an allergic skin reaction. Causes serious eye irritation. Suspected of damaging fertility or the unborn child.[5] Toxic to aquatic life with long-lasting effects.[5] Reacts violently with oxidants and strong bases.[6][7] | Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling. |

| Sodium Hydroxide (NaOH) | Causes severe skin burns and eye damage.[8][9] May be corrosive to metals. | Wear protective gloves, protective clothing, eye protection, and face protection.[8] Do not breathe dust or mists. Wash skin thoroughly after handling. Always add caustic to water, never the other way around.[8][10] |

| Hydrochloric Acid (HCl) | Causes severe skin burns and eye damage. May cause respiratory irritation. | Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Do not breathe fumes. |

Emergency-Procedures

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15-20 minutes.[8] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[8] Continue rinsing. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8] If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

The synthesis of dichloronitrophenols via nucleophilic aromatic substitution is a powerful tool in synthetic chemistry. A thorough understanding of the principles of SNAr, particularly the role of electron-withdrawing groups in directing regioselectivity, is crucial for the successful design and execution of these reactions. While the direct synthesis of this compound from 1,2-dichloro-4-nitrobenzene is not the favored pathway, the provided protocol for a related transformation serves as a valuable, practical guide for researchers in the field. Adherence to strict safety protocols is paramount when working with the hazardous materials involved in this synthesis.

References

-

CORECHEM Inc. Safe Handling Guide: Sodium Hydroxide. Available from: [Link]

-

National Institute for Occupational Safety and Health (NIOSH). 1,2-DICHLORO-4-NITROBENZENE - International Chemical Safety Cards. Available from: [Link]

-

Tennessee Department of Health. Sodium Hydroxide. Available from: [Link]

-

Inchem.org. ICSC 0254 - 1,2-DICHLORO-4-NITROBENZENE. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Sodium hydroxide. Available from: [Link]

-

Centers for Disease Control and Prevention (CDC). Sodium Hydroxide | Medical Management Guidelines. Available from: [Link]

- Google Patents. CN101481311A - Preparation of 4-chloro-2-nitrophenol.

-

Chemistry Stack Exchange. Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Available from: [Link]

-

Sciencemadness.org. Synthesis of 4-chloro-2-nitrophenol. Available from: [Link]

-

Chegg. The second question is the reaction of 1,2-dichloro-4-nitrobenzene with NaOCH3 and CH3OH. Available from: [Link]

-

National Institutes of Health (NIH). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available from: [Link]

- Google Patents. CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5.

-

PrepChem.com. Preparation of 4-chloro-2-nitrophenol. Available from: [Link]

-

RXNS. Nucleophilic Aromatic Substitution. Available from: [Link]

- Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

-

Googleapis.com. United States Patent (19). Available from: [Link]

- Google Patents. US4310711A - Process for preparing 5-chloro-2-nitrophenol.

-

ResearchGate. Oxidative nucleophilic hydroxylation of p-chloronitrobenzene. Available from: [Link]

-

Quick Company. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. Available from: [Link]

-

Pakistan Academy of Sciences. Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Available from: [Link]

-

PubChem. 1,2-Dichloro-4-nitrobenzene. Available from: [Link]

-

Oklahoma State University Library. The Hydroxylation of Aromatic Nitro Compounds by Alkalies. Available from: [Link]

-

Wikipedia. 1,4-Dichloro-2-nitrobenzene. Available from: [Link]

-

OpenStax. 16.2 Other Aromatic Substitutions. Available from: [Link]

-

eChemPortal. 1,2-Dichloro-4-nitrobenzene CAS N°:99-54-7. Available from: [Link]

-

Royal Society of Chemistry. 444. Hydroxylation of nitrobenzene. Available from: [Link]

- Google Patents. WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. prepchem.com [prepchem.com]

- 4. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. CDC - 1,2-DICHLORO-4-NITROBENZENE - International Chemical Safety Cards - NIOSH [medbox.iiab.me]

- 7. ICSC 0254 - 1,2-DICHLORO-4-NITROBENZENE [inchem.org]

- 8. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]

- 9. Sodium Hydroxide | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 10. CCOHS: Sodium Hydroxide [ccohs.ca]

4,5-Dichloro-2-nitrophenol molecular weight and formula

An In-Depth Technical Guide to 4,5-Dichloro-2-nitrophenol for Research and Development

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 39224-65-2), a pivotal chemical intermediate in the pharmaceutical and specialty chemical industries. The document details its fundamental chemical and physical properties, outlines a robust synthesis protocol with mechanistic insights, and explores its applications in research and drug development. Furthermore, it covers essential analytical methodologies for characterization and quantification, alongside critical safety and handling protocols. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this versatile compound.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound featuring a phenol ring with two chlorine atoms and a nitro group. These functional groups impart significant reactivity, making it a valuable precursor for more complex molecular architectures.

Caption: Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and evaluation.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Cl₂NO₃ | [1][2] |

| Molecular Weight | 208.0 g/mol | [1][2] |

| Exact Mass | 206.949 g/mol | [2][3] |

| CAS Number | 39224-65-2 | [1][2] |

| Physical Form | Solid | |

| Melting Point | 82-82.5 °C | [2] |

| Boiling Point | 274 °C at 760 mmHg | [2] |

| InChIKey | CEFFUJIHZMPDID-UHFFFAOYSA-N | [3] |

| Purity | Typically ≥97% |

Synthesis and Purification: An Experimental Protocol

The synthesis of this compound is most effectively achieved through the electrophilic nitration of 3,4-dichlorophenol. The presence of the hydroxyl group activates the aromatic ring, while the directing effects of the substituents guide the incoming nitro group.

Causality of Experimental Choices:

-

Reactant: 3,4-Dichlorophenol is the logical precursor, as the existing chlorine atoms are in the correct positions (meta and para to the hydroxyl group).

-

Reagents: Fuming nitric acid (HNO₃) serves as the source of the nitronium ion (NO₂⁺), the electrophile. Concentrated sulfuric acid (H₂SO₄) acts as a catalyst, protonating nitric acid to facilitate the formation of the highly reactive nitronium ion.

-

Solvent: Dichloromethane (DCM) is an inert solvent that dissolves the reactants while remaining unreactive under the strong acidic conditions.

-

Temperature: The reaction is conducted at 0°C to control the reaction rate and minimize the formation of undesired byproducts, such as dinitrated or oxidized species.

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology [2]

-

Preparation: Dissolve 3,4-dichlorophenol (1 eq.) and concentrated H₂SO₄ (1.5 eq.) in dichloromethane (DCM) in a round-bottom flask.

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring.

-

Nitration: Add fuming HNO₃ (1 eq.) dropwise to the cooled solution. Maintain the temperature at 0°C throughout the addition.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for 30 minutes. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the mixture by adding it to ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 portions).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude residue.

-

Purification: Purify the residue by column chromatography on silica gel, eluting with a low-polarity solvent system (e.g., 2% ethyl acetate in hexane) to afford pure this compound as a yellow solid.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of its functional groups. Its classification as a pharmaceutical intermediate underscores its importance in the synthesis of Active Pharmaceutical Ingredients (APIs).[2]

-

Scaffold for API Synthesis: The nitro group is a key functional handle. It can be readily reduced to an amino group (-NH₂), a common moiety in many drug molecules. This transformation opens pathways to form amides, sulfonamides, and other nitrogen-containing heterocycles. Aromatic nitro compounds are foundational in the synthesis of numerous drugs.[4]

-

Modification of Halogen Sites: The chlorine atoms can be substituted via nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functionalities to the aromatic ring.

-

Proteomics Research: The compound is noted as a specialty chemical for proteomics research, suggesting its potential use in developing probes, cross-linkers, or reagents for studying protein structure and function.[1]

-

Precursor for Other Chemicals: Beyond pharmaceuticals, nitrophenols are used to manufacture dyes, fungicides, and other specialty chemicals.[5]

Analytical Methodologies for Characterization

A multi-technique approach is required for the unambiguous identification, characterization, and quantification of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the substitution pattern on the aromatic ring. The provided data shows characteristic signals at δ 8.23 (s, 1H) and δ 7.33 (s, 1H), corresponding to the two aromatic protons, and a broad singlet at δ 10.46 for the phenolic proton.[2]

-

Mass Spectrometry (MS): This technique confirms the molecular weight and elemental composition. Electrospray ionization (ESI) in negative mode (ESI-) is effective, showing the [M-H]⁻ ion at m/z 205.9, which corresponds to the loss of the acidic phenolic proton.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing purity and quantifying the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid) is a typical starting point for analysis.[6][7]

-

Gas Chromatography (GC): GC, often coupled with Mass Spectrometry (GC-MS), is suitable for analyzing volatile and semi-volatile compounds. For nitrophenols, derivatization (e.g., silylation) may be necessary to improve thermal stability and peak shape.[6][7]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires strict safety protocols.

GHS Hazard Classification:

| Hazard Class | Code | Statement |

|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Skin Sensitization | H317 | May cause an allergic skin reaction. |

| Serious Eye Damage | H318 | Causes serious eye damage. |

| Hazardous to the Aquatic Environment, Chronic | H410 | Very toxic to aquatic life with long lasting effects. |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9]

-

Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]

Storage:

-

Store in a tightly closed container in a cool, dry place.[8]

-

Keep under an inert atmosphere to prevent degradation.

-

Store locked up and away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound is a chemical intermediate of significant value, characterized by its well-defined physicochemical properties and versatile reactivity. Its synthesis via nitration of 3,4-dichlorophenol is a reliable process, yielding a precursor essential for the development of pharmaceuticals and other high-value chemicals. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for its effective and safe utilization in a research and development setting.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichloro-4-nitrophenol. Retrieved from [Link]

-

NIST. (n.d.). 2,5-dichloro-4-nitrophenol. In NIST Chemistry WebBook. Retrieved from [Link]

-

Sciencemadness.org. (2021). Synthesis of 4-chloro-2-nitrophenol. Retrieved from [Link]

- Google Patents. (2009). CN101481311A - Preparation of 4-chloro-2-nitrophenol.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-5-methyl-2-nitrophenol in Modern Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-chloro-2-nitrophenol. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H3Cl2NO3). Retrieved from [Link]

- Google Patents. (n.d.). CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5.

-

ResearchGate. (n.d.). Different analytical methods used in the reduction of 4-nitrophenol and the proposed reaction mechanism. Retrieved from [Link]

-

CDC. (2016). NMAM METHOD 2005. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Difluoro-2-nitrophenol. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

ATSDR. (2001). Nitrophenols. Retrieved from [Link]

-

European Pharmaceutical Review. (2005). Applications in drug development. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - this compound (C6H3Cl2NO3) [pubchemlite.lcsb.uni.lu]

- 4. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core | MDPI [mdpi.com]

- 5. llojibwe.org [llojibwe.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

Physical and chemical properties of 4,5-Dichloro-2-nitrophenol

An In-depth Technical Guide to 4,5-Dichloro-2-nitrophenol

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 39224-65-2), a key chemical intermediate in various synthetic applications. As a substituted nitrophenol, its reactivity is of significant interest to researchers and professionals in drug development and fine chemical manufacturing. This document delineates its core physicochemical properties, provides a detailed protocol for its laboratory-scale synthesis, explores its analytical characterization, and outlines critical safety and handling procedures. The guide is structured to deliver not only factual data but also field-proven insights into the causality behind experimental choices, ensuring a robust and practical resource for the scientific community.

Compound Identification and Core Properties

This compound is a chlorinated and nitrated derivative of phenol. The strategic placement of electron-withdrawing groups (two chlorine atoms and a nitro group) on the phenol ring significantly influences its acidity, reactivity, and potential as a precursor in multi-step organic synthesis.

Chemical Structure

The molecular structure consists of a benzene ring substituted with a hydroxyl group at position 1, a nitro group at position 2, and chlorine atoms at positions 4 and 5.

Caption: Chemical Structure of this compound.

Key Identifiers

A summary of essential identifiers for this compound is provided below.

| Identifier | Value | Source(s) |

| CAS Number | 39224-65-2 | [1][2] |

| Molecular Formula | C₆H₃Cl₂NO₃ | [1][3] |

| Molecular Weight | 208.00 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| InChI Key | CEFFUJIHZMPDID-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=C(C(=C(C=C1Cl)Cl)O)[O-] | N/A |

| MDL Number | MFCD09836170 | [2] |

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for determining its appropriate handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| Physical Form | Solid (typically yellow) | [1] |

| Melting Point | 82-82.5 °C | [1] |

| Boiling Point | 274 °C at 760 mmHg | [1] |

| Density | 1.7 ± 0.1 g/cm³ | [1] |

| Flash Point | 119.5 ± 25.9 °C | [1] |

| Purity | ≥97% (typical commercial grade) | [2] |

| Storage Temperature | Room temperature, under inert atmosphere | [2] |

| Topological Polar Surface Area | 66 Ų | [1] |

| XLogP3 | 3.0 | [1] |

Synthesis and Reactivity

Synthetic Pathway: Electrophilic Nitration

This compound is commonly synthesized via the electrophilic nitration of 3,4-dichlorophenol.[1] The hydroxyl group of the phenol is a strong activating group and ortho-, para-director. The incoming nitro group is directed to the ortho position (position 2), which is sterically accessible. Concentrated sulfuric acid is employed as a catalyst; it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a validated method for the synthesis of this compound from 3,4-dichlorophenol.[1]

Materials and Reagents:

-

3,4-Dichlorophenol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Ice

Procedure:

-

Reaction Setup: In a flask submerged in an ice bath (0 °C), dissolve 3,4-dichlorophenol (1.0 eq) in dichloromethane (DCM).

-

Acid Addition: Slowly add concentrated sulfuric acid (1.5 eq) to the solution while maintaining the temperature at 0 °C. The use of sulfuric acid is crucial as it acts as a catalyst to generate the nitronium ion.

-

Nitration: Add fuming nitric acid (1.0 eq) dropwise to the reaction mixture. The temperature must be strictly controlled at 0 °C during this addition to prevent over-nitration and side reactions.

-

Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by pouring the mixture over ice-cold water. This step neutralizes the strong acids and precipitates the product.

-

Extraction: Extract the aqueous mixture with DCM (3x volumes). The organic layers are combined.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel, using a 2% ethyl acetate in hexane eluent system to yield this compound as a yellow solid.[1]

Synthesis Workflow Diagram

Caption: Laboratory synthesis workflow for this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, several spectroscopic techniques are essential. The choice of these methods is based on their ability to probe specific aspects of the molecular structure.

Spectroscopic Data

| Technique | Data Interpretation | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃): δ 10.46 (bs, 1H, -OH), 8.23 (s, 1H, Ar-H), 7.33 (s, 1H, Ar-H). The broad singlet at 10.46 ppm is characteristic of a phenolic proton. The two singlets in the aromatic region confirm the substitution pattern. | [1] |

| Mass Spec. | (ESI-): m/z 205.9 [M-H]⁻. This confirms the molecular weight of the deprotonated molecule. | [1] |

| Infrared (IR) | Expected peaks: ~3200-3500 cm⁻¹ (O-H stretch), ~1520 & 1340 cm⁻¹ (asymmetric and symmetric NO₂ stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~700-850 cm⁻¹ (C-Cl stretch). | N/A |

Causality in Analytical Choices:

-

¹H NMR Spectroscopy is the primary tool for confirming the regiochemistry of the nitration. It definitively shows the number and environment of protons on the aromatic ring, validating that substitution occurred at the expected C2 position.

-

Mass Spectrometry (MS) provides unequivocal proof of the molecular weight, confirming that the desired dichlorination and mononitration has occurred. The negative ion mode (ESI-) is particularly effective for phenols, which readily deprotonate.

-

Infrared (IR) Spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups—the hydroxyl (-OH) and nitro (-NO₂) groups—which are central to the compound's identity.

Applications in Research and Drug Development

Substituted phenols, particularly nitrophenols, are valuable precursors in medicinal chemistry and materials science.[4]

-

Pharmaceutical Intermediates: this compound serves as a building block in the synthesis of more complex molecules.[1] The nitro group can be readily reduced to an amine, which can then be further functionalized, while the phenolic hydroxyl group offers another site for chemical modification. Aromatic nitro compounds are a core component in a wide range of approved drugs.[5]

-

Fine Chemical Synthesis: It is used in the manufacturing of dyes, pesticides, and other specialty chemicals where a dichlorinated phenolic structure is required. The related compound, 4-chloro-2-nitrophenol, is a known intermediate for dyes, pesticides, and pharmaceuticals.[6][7]

Safety and Toxicology

Handling this compound requires strict adherence to safety protocols due to its hazardous nature.

GHS Hazard Classification

The compound is classified with several hazards, requiring careful handling and personal protective equipment.

| Hazard Code | Statement | Signal Word | Pictograms | Source(s) |

| H302 | Harmful if swallowed | Danger | GHS07 | [2] |

| H315 | Causes skin irritation | Warning/Danger | GHS07 | [1][2][8] |

| H317 | May cause an allergic skin reaction | Danger | GHS07 | [2] |

| H318 | Causes serious eye damage | Danger | GHS05 | [2] |

| H319 | Causes serious eye irritation | Warning | GHS07 | [8] |

| H335 | May cause respiratory irritation | Warning | GHS07 | [8] |

| H410 | Very toxic to aquatic life with long-lasting effects | Danger | GHS09 | [2] |

Handling and First Aid

Prevention (P-Statements):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][8]

-

P273: Avoid release to the environment.[2]

Response Measures:

-

IF ON SKIN (P302+P352): Wash with plenty of water. If skin irritation occurs, get medical advice.[1][8]

-

IF IN EYES (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][8]

-

IF INHALED (P304+P340): Remove person to fresh air and keep comfortable for breathing.[1][8]

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9]

Conclusion

This compound is a well-characterized chemical intermediate with significant utility in synthetic organic chemistry. Its preparation via electrophilic nitration of 3,4-dichlorophenol is a reliable and scalable process. The compound's defined physicochemical properties and spectroscopic profile make it a dependable starting material for research in pharmaceuticals and fine chemicals. However, its hazardous nature necessitates that all handling and experimental procedures are conducted with stringent safety measures in place. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

-

LookChem. (n.d.). 4-Chloro-2-Nitrophenol: An Overview of its Properties and Applications. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-chloro-2-nitrophenol. Retrieved from [Link]

-

Sciencemadness.org. (2021). Synthesis of 4-chloro-2-nitrophenol. Retrieved from [Link]

- Google Patents. (2009). CN101481311A - Preparation of 4-chloro-2-nitrophenol.

-

PubChem. (n.d.). 2,5-Dichloro-4-nitrophenol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-5-methyl-2-nitrophenol in Modern Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

-

MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4,5-Dichloro-2-nitrophenol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4,5-dichloro-2-nitrophenol, a key intermediate in various chemical syntheses. Recognizing the notable scarcity of quantitative solubility data in publicly available literature, this document furnishes a robust framework for its experimental determination. This guide will delve into the theoretical underpinnings of solubility, discuss the physicochemical properties of this compound that govern its behavior in various organic solvents, and provide detailed, field-proven experimental protocols for accurate solubility measurement. This resource is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this compound for process development, formulation, and optimization of synthetic routes.

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development

This compound (C₆H₃Cl₂NO₃) is a substituted aromatic compound with significant utility as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The efficiency of synthetic reactions, purification strategies such as crystallization, and the formulation of final products are all critically dependent on the solubility of this intermediate in various organic solvents. An understanding of its solubility profile allows for:

-

Optimal Solvent Selection: Choosing a solvent that ensures complete dissolution of reactants for homogenous reaction kinetics.

-

Efficient Purification: Designing crystallization processes by identifying solvent systems with a significant temperature-dependent solubility gradient.

-

Formulation Development: Creating stable and effective formulations by understanding the miscibility and concentration limits of the active compound.

This guide will address the current knowledge gap by not only discussing the theoretical aspects of this compound's solubility but also by providing a practical, step-by-step methodology for its empirical determination.

Theoretical Framework: Physicochemical Drivers of Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility. This concept is governed by the intermolecular forces between the solute (this compound) and the solvent. The molecular structure of this compound, featuring a phenolic hydroxyl group, a nitro group, and two chlorine atoms on a benzene ring, dictates its interactions with its environment.

-

Hydrogen Bonding: The hydroxyl (-OH) group can act as a hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) group and the hydroxyl group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding, such as alcohols (e.g., methanol, ethanol), are therefore expected to be effective at solvating this compound.[2]

-

Dipole-Dipole Interactions: The nitro group and the chlorine atoms are strongly electron-withdrawing, creating a significant dipole moment in the molecule. Polar aprotic solvents, such as acetone and acetonitrile, can engage in dipole-dipole interactions, contributing to solubility.[2]

-

Van der Waals Forces: The aromatic ring and chlorine atoms contribute to London dispersion forces, allowing for some solubility in less polar solvents like toluene, albeit likely to a lesser extent than in polar solvents. Non-polar solvents like hexane are expected to be poor solvents for this compound.[2]

The presence of electron-withdrawing groups also increases the acidity of the phenolic proton, which can influence its solubility in basic media, though this guide focuses on organic solvents.

Qualitative Solubility Profile and Data for Related Compounds

While specific quantitative solubility data for this compound is scarce in the literature, information on related chloronitrophenol and nitrophenol isomers provides valuable qualitative insights. For instance, 2,4-dichloro-6-nitrophenol is reported to have a better solubility profile in organic solvents such as ethanol, methanol, and acetone compared to its poor solubility in water.[3] Similarly, nitrophenols, in general, are known to be soluble in a range of organic solvents including alcohols, ethers, and acetone.[4]

This suggests that this compound will exhibit good solubility in polar protic and aprotic organic solvents. However, for process optimization and quantitative analysis, experimental determination of solubility is indispensable.

Experimental Determination of Solubility: A Validated Protocol

The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[5] The following protocol provides a self-validating system for generating reliable and reproducible solubility data.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Vials for sample collection

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a different organic solvent. A visual excess of solid should remain to ensure saturation.

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

Dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

UV-Vis Spectrophotometry: If this compound has a distinct chromophore, create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

HPLC Analysis: Develop a suitable HPLC method with a standard detector (e.g., UV). Prepare a calibration curve by injecting standard solutions of known concentrations and plotting the peak area versus concentration. Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Data Interpretation and Solvent Selection

The experimentally determined solubility data should be tabulated for easy comparison across different solvents and temperatures.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Organic Solvent | Polarity Index | Solubility ( g/100 mL) |

| Methanol | 5.1 | [Data to be determined] |

| Ethanol | 4.3 | [Data to be determined] |

| Acetone | 5.1 | [Data to be determined] |

| Acetonitrile | 5.8 | [Data to be determined] |

| Ethyl Acetate | 4.4 | [Data to be determined] |

| Dichloromethane | 3.1 | [Data to be determined] |

| Toluene | 2.4 | [Data to be determined] |

| Hexane | 0.1 | [Data to be determined] |

This table, once populated with experimental data, will serve as a powerful tool for rational solvent selection. For instance, for a reaction requiring high concentrations of this compound, a solvent from the top of the solubility list would be chosen. Conversely, for crystallization, a solvent pair might be selected where the compound is highly soluble in one solvent at elevated temperatures and poorly soluble in the other (the anti-solvent) at room temperature.

Logical Framework for Solvent Selection

The choice of a suitable solvent is a multi-faceted decision that extends beyond mere solubility. The following diagram illustrates a logical decision-making process for solvent selection.

Caption: Decision-making flowchart for solvent selection.

Conclusion

References

-

Solubility of Things. (n.d.). 2,4-Dichloro-6-nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

-

PubMed. (2020). Formation of chloronitrophenols upon sulfate radical-based oxidation of 2-chlorophenol in the presence of nitrite. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2,6-Dichloro-4-nitrophenol. Retrieved from [Link]

-

ResearchGate. (2014, July 15). Is p-nitrophenol soluble in organic solvents? Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichloro-4-nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-nitrophenol. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H3Cl2NO3). Retrieved from [Link]

-

Physical and Theoretical Chemistry Laboratory, University of Oxford. (n.d.). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Dichloro-2-nitroaniline. Retrieved from [Link]

-

MDPI. (2021). Thermodynamic Assessment of Triclocarban Dissolution Process in N-Methyl-2-pyrrolidone + Water Cosolvent Mixtures. Retrieved from [Link]

Sources

4,5-Dichloro-2-nitrophenol melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Characterization of 4,5-Dichloro-2-nitrophenol: Melting and Boiling Point Determination

Introduction

This compound is a chlorinated nitrophenol compound with significant applications as a pharmaceutical intermediate.[1] Accurate characterization of its fundamental physicochemical properties, such as melting and boiling points, is a cornerstone of its use in research and drug development. These thermal properties serve not only as primary identifiers but also as critical indicators of sample purity.[2] An impure sample will typically exhibit a depressed melting point over a wider range compared to a pure substance.[2][3] This guide provides a detailed examination of the melting and boiling points of this compound, the standardized methodologies for their determination, and the scientific principles that ensure data integrity.

Physicochemical Properties of this compound

A summary of the key identifying properties of this compound is presented below. This data is essential for safety, handling, and regulatory documentation.

| Property | Value | Source |

| CAS Number | 39224-65-2 | [1][4][5][6] |

| Molecular Formula | C₆H₃Cl₂NO₃ | [1][4] |

| Molecular Weight | 208.00 g/mol | [1][5] |

| Physical Form | Solid, Yellow Powder | [1][4] |

| Melting Point | 82 - 82.5 °C | [1] |

| Boiling Point | 274 °C (at 760 mmHg) | [1] |

Part 1: Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[7] For a pure compound, this transition occurs over a very narrow range (typically 0.5-1.0°C). The capillary method is a universally accepted and straightforward technique for this determination.[8]

Principle of Melting Point Determination

The underlying principle involves heating a small, powdered sample of the substance at a controlled rate and visually observing the temperature range from the first sign of melting (the point at which the first liquid droplet appears) to the complete liquefaction of the sample. The precision of this measurement is highly dependent on a slow, controlled heating rate near the expected melting point to allow the system to remain in thermal equilibrium.

Detailed Protocol: Capillary Method

This protocol outlines the use of a modern digital melting point apparatus.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. This is crucial as moisture or large crystals can lead to inaccurate readings.

-

Gently press the open end of a capillary tube into the powdered sample on a watch glass.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be approximately 1-2 mm.[7]

-

-

Apparatus Setup & Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.[8]

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a high rate (e.g., 10-20°C/min) to establish a rough estimate.[2]

-

For the precise measurement, set the apparatus to rapidly heat to a temperature approximately 10-15°C below the estimated melting point of 82°C.

-

Upon reaching this setpoint, reduce the heating rate to a slow ramp of 1-2°C per minute. This slow rate is critical for ensuring thermal equilibrium between the sample, heating block, and thermometer, yielding an accurate reading.

-

-

Observation and Recording:

-

Observe the sample through the viewing eyepiece.

-

Record the temperature (T₁) at which the first droplet of liquid becomes visible.

-

Continue heating and record the temperature (T₂) at which the last solid crystal melts completely.

-

The melting point is reported as the range T₁ - T₂. For this compound, this should be close to 82 - 82.5°C.[1]

-

-

System Validation (Trustworthiness):

-

To confirm the identity of an unknown sample believed to be this compound, a "mixed melting point" determination can be performed.[3]

-

This involves mixing the unknown sample in a 50:50 ratio with a known, pure standard of this compound.

-

If the melting point of the mixture remains sharp and unchanged, the unknown is confirmed. If the melting point is depressed and broad, the unknown is an different substance.[3]

-

Workflow Visualization: Melting Point Determination

Caption: Workflow for determining the melting point via the capillary method.

Part 2: Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, leading to the transition from liquid to gas.[9] Unlike melting point, boiling point is sensitive to atmospheric pressure; therefore, it is standard to report it at a reference pressure (e.g., 760 mmHg).[1]

Principle of Boiling Point Determination

The micro-reflux or capillary method is a convenient technique for determining the boiling point of small liquid samples.[10] The principle involves heating the liquid with an inverted capillary tube submerged in it. As the temperature rises, the air trapped in the capillary expands and is replaced by the substance's vapor.[11] At the boiling point, a rapid and continuous stream of bubbles emerges from the capillary. Upon cooling, the point at which the bubbling stops and the liquid is drawn back into the capillary corresponds to the boiling point, as the external and internal pressures equalize.[9][10]

Detailed Protocol: Micro-Boiling Point Method

Since this compound is a solid at room temperature, it must first be melted to perform this measurement.

-

Sample Preparation:

-

Place a small amount of this compound into a small test tube (fusion tube).

-

Gently heat the test tube in a heating block or oil bath until the sample is completely molten.

-

Take a capillary tube sealed at one end and place it into the molten liquid with the open end down.

-

-

Apparatus Setup & Measurement:

-

Secure the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil or a digital heating block).[10]

-

Begin heating the bath. As the temperature increases, a stream of bubbles will be observed escaping from the inverted capillary as trapped air and then sample vapor are expelled.[11]

-

-

Observation and Recording:

-

Continue to heat until a rapid, continuous, and steady stream of bubbles emerges from the capillary tip. This indicates that the temperature is at or slightly above the boiling point.

-

Turn off the heat and allow the apparatus to cool slowly while stirring the bath to ensure uniform temperature.

-

Observe the capillary tube closely. The bubble stream will slow and eventually stop.

-

The exact moment the bubbling ceases and the molten liquid is drawn up into the capillary tube is the point where the external atmospheric pressure equals the vapor pressure of the liquid.

-

Record the temperature at this precise moment. This is the boiling point of the substance. For this compound, this should be near 274°C at standard pressure.[1]

-

Workflow Visualization: Boiling Point Determination

Caption: Workflow for determining the boiling point via the micro-reflux method.

Conclusion

The accurate determination of the melting point (82 - 82.5 °C) and boiling point (274 °C) of this compound is fundamental to its chemical identity and purity assessment. The standardized capillary-based methods described herein provide a robust and reliable framework for obtaining these critical data points. Adherence to these detailed protocols, with a focus on controlled heating rates and precise observation, ensures the generation of trustworthy and reproducible results essential for research, development, and quality control in the pharmaceutical and chemical industries.

References

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

JoVE. (2020, March 26). Boiling Points - Concept. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

JoVE. (2020, March 26). Boiling Points - Procedure. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Al-Mustaqbal University College. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. This compound | 39224-65-2 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 39224-65-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. westlab.com [westlab.com]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. Video: Boiling Points - Procedure [jove.com]

A Technical Guide to the Spectroscopic Characterization of 4,5-Dichloro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2-nitrophenol is a chlorinated and nitrated phenolic compound. Its chemical structure, featuring an aromatic ring substituted with two chlorine atoms, a nitro group, and a hydroxyl group, suggests a range of potential applications in chemical synthesis and as an intermediate in the production of pharmaceuticals and other bioactive molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and the elucidation of its role in various chemical reactions. This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, coupled with practical, field-proven insights into the experimental methodologies for acquiring such data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the individual atoms within the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be relatively simple, showing two signals corresponding to the two aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and chloro substituents and the electron-donating effect of the hydroxyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.5 - 7.8 | Singlet |

| H-6 | 7.2 - 7.5 | Singlet |

| OH | 10.0 - 12.0 | Broad Singlet |

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

-

The downfield chemical shifts of the aromatic protons are due to the deshielding effects of the electronegative chlorine and nitro groups.

-

The proton at the C-3 position is expected to be the most downfield due to its proximity to the strongly electron-withdrawing nitro group.

-

The proton at the C-6 position will also be downfield, influenced by the adjacent chlorine and the hydroxyl group.

-

The hydroxyl proton is expected to appear as a broad singlet at a significantly downfield position, and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, six distinct signals are expected for the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-OH) | 150 - 155 |

| C-2 (C-NO₂) | 138 - 142 |

| C-3 | 120 - 125 |

| C-4 (C-Cl) | 128 - 132 |

| C-5 (C-Cl) | 125 - 129 |

| C-6 | 115 - 120 |

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

-

The carbon atoms attached to electronegative atoms (O, N, Cl) are expected to be the most deshielded and appear at higher chemical shifts.

-

C-1 (attached to the hydroxyl group) and C-2 (attached to the nitro group) will be the most downfield.

-

The carbons bearing the chlorine atoms (C-4 and C-5) will also be significantly deshielded.

-

The remaining carbons (C-3 and C-6) will appear at relatively upfield positions for aromatic carbons.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for obtaining NMR spectra of a solid organic compound like this compound is as follows[1]:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0 ppm and serves as a reference point.

-

Data Acquisition: Transfer the solution to a clean NMR tube. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum of singlets for each carbon.[2]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phasing and baseline correction are then applied to obtain a clean spectrum for analysis.

Caption: A generalized workflow for NMR analysis.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, N-O, C-Cl, and aromatic C=C and C-H bonds.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200 - 3600 | Broad, Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| N-O asymmetric stretch (NO₂) | 1500 - 1550 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

| N-O symmetric stretch (NO₂) | 1330 - 1370 | Strong |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

| C-Cl stretch | 700 - 850 | Strong |

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group of a phenol, with the broadening due to hydrogen bonding.[3]

-

Aromatic C-H Stretch: A medium intensity band is expected just above 3000 cm⁻¹.

-

Nitro Group Stretches: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch between 1500-1550 cm⁻¹ and a symmetric stretch between 1330-1370 cm⁻¹.

-

Aromatic C=C Stretches: Multiple bands of medium to strong intensity in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

-

C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region corresponds to the stretching vibration of the phenolic C-O bond.

-

C-Cl Stretches: Strong absorptions in the fingerprint region (700-850 cm⁻¹) are expected for the C-Cl bonds.

Experimental Protocol for IR Spectroscopy (Solid Sample)

For a solid sample like this compound, the following protocol is commonly used[4][5]:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to IR radiation.

-

Transfer the mixture to a pellet press and apply high pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Caption: A generalized workflow for solid-state IR analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern. Electron Ionization (EI) is a common hard ionization technique that leads to extensive fragmentation, which can be useful for structure elucidation.[6][7]

Predicted Mass Spectrum

The molecular formula of this compound is C₆H₃Cl₂NO₃. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Comments |